

Spectroscopic Analysis of 3-(Butylaminocarbonyl)phenylboronic Acid: A Comparative Guide

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Compound of Interest

Compound Name:	3-(Butylaminocarbonyl)phenylboronic acid
Cat. No.:	B1274008

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This guide provides a comparative spectroscopic analysis of **3-(Butylaminocarbonyl)phenylboronic acid**, a key building block in medicinal chemistry and materials science. Due to the limited availability of direct spectroscopic data for this specific compound in public literature, this guide leverages data from closely related and structurally similar phenylboronic acid derivatives to provide a robust comparative framework. This approach allows for the prediction and interpretation of the spectroscopic features of **3-(Butylaminocarbonyl)phenylboronic acid**.

The following sections present a comparative analysis of Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (^1H , ^{13}C , and ^{11}B), and Mass Spectrometry (MS). Detailed experimental protocols for acquiring these spectra are also provided, alongside a visual representation of the general experimental workflow.

Comparative Spectroscopic Data

The tables below summarize the key spectroscopic data for phenylboronic acid and its derivatives, which serve as comparators to predict the spectral characteristics of **3-(Butylaminocarbonyl)phenylboronic acid**.

Table 1: Comparative FT-IR Data (cm^{-1}) of Phenylboronic Acid Derivatives

Functional Group	Phenylboronic Acid[1][2]	4-Formylphenylboronic Acid[3][4]	Expected Range for 3-(Butylaminocarbonyl)phenylboronic acid
O-H Stretch ($\text{B}(\text{OH})_2$)	~3280 (broad)	~3300-2500 (broad)	~3300-3100 (broad, N-H overlap)
N-H Stretch (Amide)	-	-	~3300
C-H Stretch (Aromatic)	~3050	~3070	~3060
C-H Stretch (Aliphatic)	-	-	~2960, ~2870
C=O Stretch (Amide)	-	-	~1640
C=C Stretch (Aromatic)	~1600, ~1470	~1605, ~1575	~1600, ~1480
B-O Stretch	~1350	~1360	~1355
C-N Stretch (Amide)	-	-	~1240

Table 2: Comparative ^1H NMR Data (δ , ppm) of Phenylboronic Acid Derivatives in DMSO-d_6

Proton	Phenylboronic acid[5]	3- Aminophenylboronic acid[6]	Expected Shifts for 3- (Butylaminocarbon yl)phenylboronic acid
Aromatic H	7.33-7.99 (m)	6.8 (d), 7.0 (t), 7.1 (s), 7.2 (d)	~7.5-8.2 (m)
B(OH) ₂	~8.0 (s, br)	~8.1 (s, br)	~8.2 (s, br)
N-H (Amide)	-	-	~8.5 (t)
α-CH ₂ (Butyl)	-	-	~3.3 (q)
Methylene CH ₂ (Butyl)	-	-	~1.5 (m), ~1.3 (m)
Methyl CH ₃ (Butyl)	-	-	~0.9 (t)

Table 3: Comparative ¹³C NMR Data (δ, ppm) of Phenylboronic Acid Derivatives

Carbon	Phenylboronic acid[7]	4- Formylphenylboronic acid	Expected Shifts for 3- (Butylaminocarbon yl)phenylboronic acid
C-B	~135	~135	~134
Aromatic C-H	~127-134	~129-138	~125-135
Aromatic C-N	-	-	~138
C=O (Amide)	-	~193 (Aldehyde)	~166
Butyl Carbons	-	-	~39 (α-CH ₂), ~31 (CH ₂), ~20 (CH ₂), ~14 (CH ₃)

Table 4: Comparative ¹¹B NMR Data (δ, ppm) of Phenylboronic Acids

Compound	^{11}B Chemical Shift (δ , ppm)[8][9][10]
Phenylboronic acid	~28-30
Substituted Phenylboronic acids	~27-33
Expected for 3-(Butylaminocarbonyl)phenylboronic acid	~29

Table 5: Mass Spectrometry Data

Compound	Ionization Mode	Expected $[\text{M}-\text{H}]^-$ or $[\text{M}+\text{H}]^+$
3-(Butylaminocarbonyl)phenylboronic acid	ESI- or ESI+	220.1 or 222.1

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

1. Fourier-Transform Infrared (FT-IR) Spectroscopy

- Instrumentation: A standard FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
- Sample Preparation: The solid sample of **3-(Butylaminocarbonyl)phenylboronic acid** is finely ground with potassium bromide (KBr) in a 1:100 ratio and pressed into a thin, transparent pellet.
- Data Acquisition: The spectrum is recorded in the mid-infrared range ($4000\text{-}400\text{ cm}^{-1}$) with a resolution of 4 cm^{-1} . A background spectrum of the KBr pellet is collected and automatically subtracted from the sample spectrum.
- Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the various functional groups present in the molecule.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer operating at a proton frequency of 400 MHz or higher.
- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5 mL of a suitable deuterated solvent, typically DMSO-d₆, in a 5 mm NMR tube.
- ¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans. Chemical shifts are referenced to the residual solvent peak (DMSO-d₆ at 2.50 ppm).
- ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired with a 30° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically >1024). Chemical shifts are referenced to the solvent peak (DMSO-d₆ at 39.52 ppm).
- ¹¹B NMR Acquisition: A one-dimensional ¹¹B NMR spectrum is acquired with a 90° pulse angle and a relaxation delay of 1 second. Chemical shifts are referenced externally to a BF₃·OEt₂ standard (0.0 ppm).
- Data Analysis: The chemical shifts, multiplicities, and integration values of the peaks in the ¹H NMR spectrum are used to assign the protons to the molecular structure. The chemical shifts in the ¹³C and ¹¹B NMR spectra provide information about the carbon and boron environments, respectively.

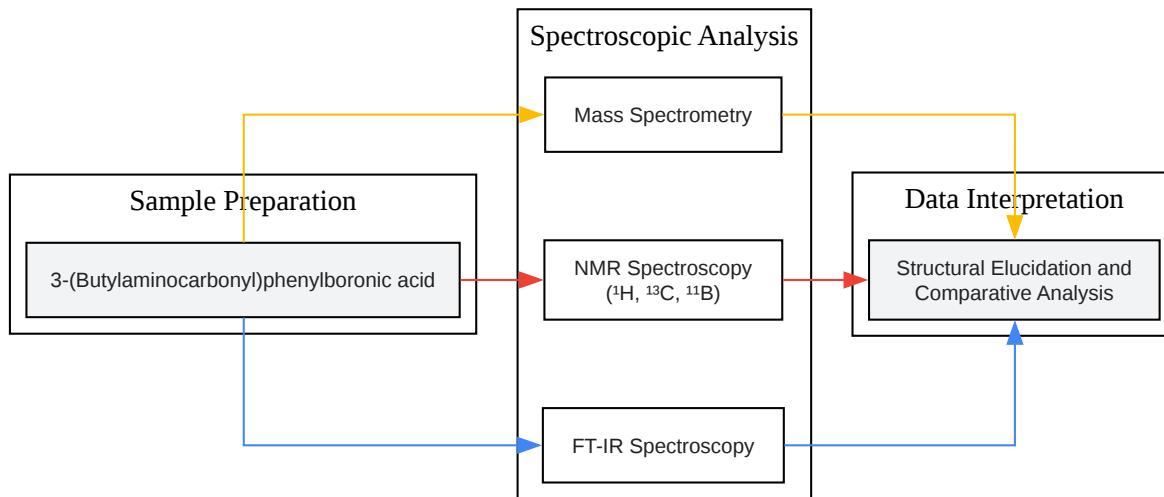
3. Mass Spectrometry (MS)

- Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.
- Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. Mass spectra are acquired in both positive and negative ion modes over a mass range of m/z 50-500.

- Data Analysis: The resulting mass spectrum is analyzed to determine the accurate mass of the molecular ion, which is then used to confirm the elemental composition of the compound. Fragmentation patterns can provide further structural information.[11][12]

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **3-(Butylaminocarbonyl)phenylboronic acid**.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic properties of **3-(Butylaminocarbonyl)phenylboronic acid** based on a comparative analysis of related compounds. The detailed experimental protocols and workflow diagram serve as a practical resource for researchers in the field.

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